S-Trityl-L-cisteína
Descripción general
Descripción
S-Trityl-L-Cisteína: es un compuesto líder reconocido por su actividad anticancerígena debido a su potente efecto inhibitorio sobre la kinesina mitótica humana Eg5 . Este compuesto contiene dos grupos amino y carboxilo terminales libres que juegan un papel fundamental en la unión al bolsillo de Eg5 . El grupo tritilo se utiliza a menudo como grupo protector en la síntesis orgánica, particularmente en la síntesis de péptidos .
Aplicaciones Científicas De Investigación
Química
Biología
- Inhibe la kinesina mitótica humana Eg5, lo que la convierte en una herramienta valiosa para estudiar la división celular .
Medicina
Industria
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
S-Trityl-L-cysteine interacts with the mitotic kinesin Eg5, a protein required for establishing and maintaining a bipolar spindle . The trityl group of S-Trityl-L-cysteine is a key moiety required for potent inhibition .
Cellular Effects
S-Trityl-L-cysteine acts as a mitotic inhibitor, preventing separation of duplicated chromosomes and formation of bipolar spindles during mitosis . In chronic myelogenous leukemia (CML) cells, S-Trityl-L-cysteine induces cleavage of poly (ADP)-ribose polymerase (PARP) and activation of caspase 3, resulting in apoptosis and cell death .
Molecular Mechanism
S-Trityl-L-cysteine inhibits the basal ATPase activity and microtubule-activated ATPase activity of Eg5 . The compound binds to Eg5 much more tightly than other inhibitors .
Temporal Effects in Laboratory Settings
The effects of S-Trityl-L-cysteine on the inhibitory activity of ATPase and motor activities can be controlled by alternating irradiation at two different wavelengths in the visible range, 400 and 480 nm .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Método del cloruro de tritilo: La S-Trityl-L-Cisteína se puede sintetizar haciendo reaccionar la L-Cisteína con cloruro de tritilo en presencia de una base como la piridina.
Síntesis de péptidos en fase sólida (SPPS): Este método implica el uso de cisteína protegida con tritilo como reactivo en la síntesis de péptidos.
Métodos de producción industrial: : La producción industrial de this compound suele implicar la síntesis a gran escala utilizando cloruro de tritilo y L-Cisteína en condiciones controladas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: La S-Trityl-L-Cisteína puede sufrir reacciones de oxidación, particularmente en el átomo de azufre.
Sustitución: El grupo tritilo se puede sustituir por otros grupos protectores o grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Litio/naftaleno en tetrahidrofurano.
Sustitución: Diversos nucleófilos en condiciones básicas.
Productos principales
Oxidación: Derivados oxidados de this compound.
Reducción: L-Cisteína y derivados de tritilo.
Sustitución: Derivados de cisteína sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
S-Trityl-L-Histidina: Otro aminoácido protegido con tritilo utilizado en la síntesis de péptidos.
N-(tert-ButoxiCarbonil)-S-trityl-L-cisteína: Un compuesto similar con un grupo protector diferente.
Singularidad: : La S-Trityl-L-Cisteína es única debido a su potente efecto inhibitorio sobre Eg5 y su doble función como grupo protector y agente anticancerígeno .
Propiedades
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-07-7 | |
Record name | S-Trityl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2799-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Tritylthio-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Cysteine, S-(triphenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of S-Trityl-L-cysteine?
A1: S-Trityl-L-cysteine is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP). [, ]
Q2: How does S-Trityl-L-cysteine interact with Eg5?
A2: S-Trityl-L-cysteine binds to an allosteric site on the Eg5 motor domain, specifically a pocket formed by the L5 loop. This binding induces conformational changes in Eg5, hindering its function. [, , , ]
Q3: What are the downstream effects of Eg5 inhibition by S-Trityl-L-cysteine?
A3: Inhibition of Eg5 by S-Trityl-L-cysteine disrupts the formation and maintenance of the bipolar spindle, a structure crucial for proper chromosome segregation during mitosis. [, ] This leads to mitotic arrest, characterized by the formation of monoastral spindles, where chromosomes gather around a single pole instead of aligning at the metaphase plate. [, , ] Prolonged mitotic arrest can ultimately trigger cell death, primarily through apoptosis. [, , , , ]
Q4: Does S-Trityl-L-cysteine inhibit other kinesins apart from Eg5?
A4: S-Trityl-L-cysteine exhibits high specificity for Eg5. Among nine different human kinesins tested, it only significantly inhibited Eg5. []
Q5: Does S-Trityl-L-cysteine affect cells not undergoing mitosis?
A5: S-Trityl-L-cysteine specifically targets dividing cells. Studies have shown that it does not prevent cell cycle progression at the S or G2 phases, indicating its activity is restricted to the M phase. []
Q6: What is the molecular formula and weight of S-Trityl-L-cysteine?
A6: The molecular formula of S-Trityl-L-cysteine is C22H21NO2S, and its molecular weight is 363.48 g/mol. [, ]
Q7: Are there specific structural features critical for the inhibitory activity of S-Trityl-L-cysteine?
A7: Yes, the trityl group of S-Trityl-L-cysteine is essential for its potent inhibitory activity. Modifications to this group can significantly impact its ability to bind to Eg5 and exert its effects. [] The free amino and carboxyl groups of S-Trityl-L-cysteine are also crucial for its interaction with the Eg5 binding pocket. []
Q8: How do structural modifications of S-Trityl-L-cysteine affect its inhibitory activity?
A8: Several studies have investigated the structure-activity relationship (SAR) of S-Trityl-L-cysteine. Modifications at the para-position of one phenyl ring in the trityl group, particularly the introduction of methoxy or trifluoromethyl groups, resulted in analogues with 7-10 fold increased potency compared to S-Trityl-L-cysteine. [, ] Replacing the entire Tyr125-Glu145 region of Eg5 with the equivalent region from a different kinesin significantly reduced the inhibitory activity of S-Trityl-L-cysteine, highlighting the importance of this region for the interaction. []
Q9: Have any S-Trityl-L-cysteine analogues with improved potency been developed?
A9: Yes, researchers have developed triphenylbutanamine analogues based on the S-Trityl-L-cysteine scaffold that demonstrate significantly enhanced potency, exhibiting Kiapp values ≤ 10 nM. These analogues also display improved drug-like properties compared to S-Trityl-L-cysteine, making them promising candidates for further development. [, ]
Q10: What is the typical range of IC50 values observed for S-Trityl-L-cysteine in cell-based assays?
A10: The IC50 values for S-Trityl-L-cysteine vary depending on the cell line and assay used. For example, in HeLa cells, the IC50 for inducing mitotic arrest was reported as 700 nM, which is significantly lower than the IC50 of monastrol (25 μM), another Eg5 inhibitor. [] In prostate cancer cells, the IC50 values ranged from 250 nM to 1.8 μM, with LNCaP cells being the most sensitive and PC3 cells being the least sensitive. []
Q11: Has the antitumor activity of S-Trityl-L-cysteine been demonstrated in vivo?
A11: Yes, S-Trityl-L-cysteine exhibits antitumor activity in vivo. It was shown to inhibit tumor growth in nude mice xenograft models, particularly in lung cancer models where it induced complete tumor regression. [] Additionally, S-Trityl-L-cysteine showed promising results in a study using a mouse model of chronic myeloid leukemia (CML), where it significantly prolonged the median survival of mice bearing KBM5 cell xenografts. []
Q12: Are there known mechanisms of resistance to S-Trityl-L-cysteine?
A12: While limited information is available on specific resistance mechanisms to S-Trityl-L-cysteine, a study identified a dominant point mutation in the P-loop of the ATP binding domain of Eg5 (Eg5(T107N)) that conferred resistance to S-Trityl-L-cysteine and other loop-L5 binding inhibitors. [] This resistance appears to be allosteric in nature, as the mutant Eg5 remains sensitive to ATP-competitive inhibitors. []
Q13: Can S-Trityl-L-cysteine overcome resistance to other antimitotic agents?
A13: There is evidence to suggest that S-Trityl-L-cysteine may be effective in treating cells resistant to other antimitotic agents. For example, docetaxel-resistant prostate cancer cells, which showed minimal response to docetaxel-induced apoptosis, remained sensitive to S-Trityl-L-cysteine-mediated Eg5 inhibition. []
Q14: Have computational methods been used to study S-Trityl-L-cysteine and its interactions with Eg5?
A14: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have provided valuable insights into the binding mode of S-Trityl-L-cysteine to Eg5 and the conformational changes induced upon binding. [, , , ] These studies have helped elucidate the structural and thermodynamic basis of the interaction, informing the design of more potent and selective inhibitors. [, ]
Q15: Have any quantitative structure-activity relationship (QSAR) models been developed for S-Trityl-L-cysteine analogues?
A15: Although specific QSAR models for S-Trityl-L-cysteine analogues have not been extensively reported in the provided literature, the structure-activity relationship studies conducted on these compounds contribute to the development of such models. The identification of key structural features and their impact on inhibitory activity pave the way for building predictive QSAR models that can guide the design of future Eg5 inhibitors.
Q16: Can S-Trityl-L-cysteine be used to study error correction during mitosis?
A16: Yes, S-Trityl-L-cysteine has been utilized in developing a Drosophila cell-based error correction assay. Researchers created S2 cells susceptible to S-Trityl-L-cysteine by replacing Drosophila kinesin-5 (Klp61F) with human Eg5, allowing for the study of error correction mechanisms following inhibitor washout. []
Q17: Are there alternative compounds with similar mechanisms of action to S-Trityl-cysteine?
A17: Yes, several other compounds inhibit Eg5, including monastrol, ispinesib, and more recently discovered natural compounds like morelloflavone. [, , , ] These compounds share the ability to disrupt mitotic spindle formation by targeting Eg5, albeit with varying potencies and binding modes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.